molecular formula C11H14N2O B1399466 4-amino-N-cyclopropyl-2-methylbenzamide CAS No. 1247464-92-1

4-amino-N-cyclopropyl-2-methylbenzamide

Cat. No.: B1399466
CAS No.: 1247464-92-1
M. Wt: 190.24 g/mol
InChI Key: ICBKRDBFTGGVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-cyclopropyl-2-methylbenzamide is a chemical compound with the molecular formula C11H14N2O. It is known for its unique structure, which includes an amino group, a cyclopropyl group, and a methyl group attached to a benzamide core. This compound is utilized in various scientific research fields due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopropyl-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzoic acid and cyclopropylamine.

    Amidation Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-2-methylbenzamide.

    Nitration and Reduction: The N-cyclopropyl-2-methylbenzamide undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position. The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopropyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Iron powder (Fe) and hydrochloric acid (HCl).

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-nitro-N-cyclopropyl-2-methylbenzamide.

    Reduction: Reformation of this compound.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-amino-N-cyclopropyl-2-methylbenzamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-methylbenzamide: Similar structure but lacks the cyclopropyl group.

    N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide: Contains additional functional groups and a more complex structure.

Uniqueness

4-amino-N-cyclopropyl-2-methylbenzamide is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors .

Properties

IUPAC Name

4-amino-N-cyclopropyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-6-8(12)2-5-10(7)11(14)13-9-3-4-9/h2,5-6,9H,3-4,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBKRDBFTGGVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-cyclopropyl-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-cyclopropyl-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-cyclopropyl-2-methylbenzamide
Reactant of Route 4
4-amino-N-cyclopropyl-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-cyclopropyl-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-cyclopropyl-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.